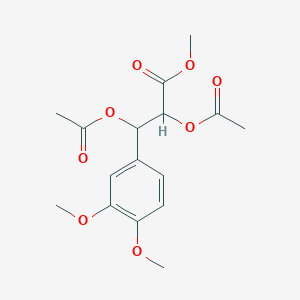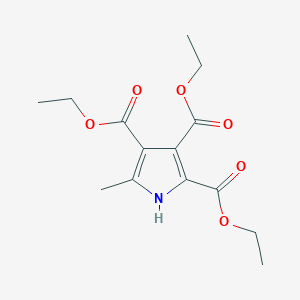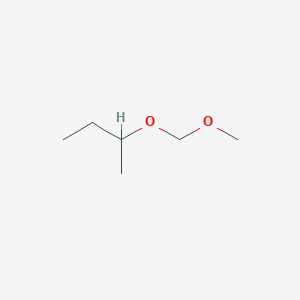
2-(Methoxymethoxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethoxy)butane is an organic compound with the molecular formula C6H14O2. It is a type of ether, characterized by the presence of a methoxy group (-OCH3) and a methoxymethoxy group (-OCH2OCH3) attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)butane can be achieved through several methods. One common approach involves the protection of 1,3-diols at the more hindered hydroxy group. For example, 3-(Methoxymethoxy)-1-butanol can be synthesized by reacting 1-acetoxy-3-(methoxymethoxy)butane with methanol in the presence of potassium carbonate . This reaction typically takes place at room temperature and involves the formation of an intermediate chloromethyl ether acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient fume hoods and proper safety measures is crucial due to the potential toxicity of intermediates like chloromethyl ether acetate. The process involves multiple steps, including the protection of hydroxy groups and subsequent reactions to introduce the methoxymethoxy functionality.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy or methoxymethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-(Methoxymethoxy)butane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Mechanism of Action
The mechanism of action of 2-(Methoxymethoxy)butane involves its interaction with molecular targets through its functional groups. The methoxy and methoxymethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect molecular pathways and processes, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
Methanol: The simplest methoxy compound.
Dimethyl ether: Another simple ether with two methoxy groups.
Anisole: Contains a methoxy group attached to a benzene ring.
Vanillin: A more complex molecule with a methoxy group.
Uniqueness
2-(Methoxymethoxy)butane is unique due to its specific structural arrangement, which includes both a methoxy and a methoxymethoxy group. This combination provides distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
91508-78-0 |
|---|---|
Molecular Formula |
C6H14O2 |
Molecular Weight |
118.17 g/mol |
IUPAC Name |
2-(methoxymethoxy)butane |
InChI |
InChI=1S/C6H14O2/c1-4-6(2)8-5-7-3/h6H,4-5H2,1-3H3 |
InChI Key |
XGWWYGIQJRUZSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




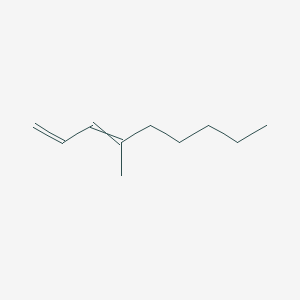
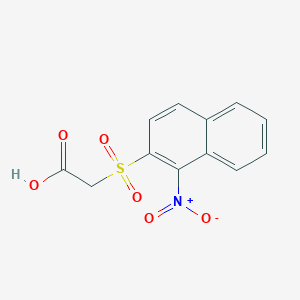

![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)
![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)
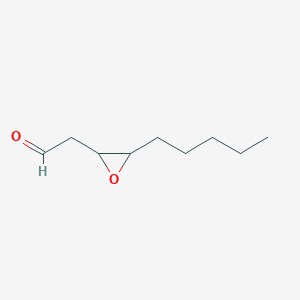
![Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide](/img/structure/B14365966.png)
![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)

